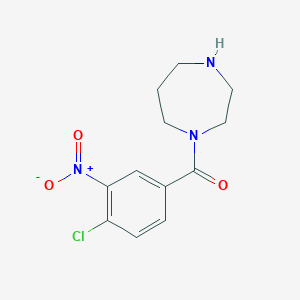

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane

Beschreibung

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a 4-chloro-3-nitrobenzoyl group. This compound is commercially available (e.g., from CymitQuimica) and is identified by its unique combination of electron-withdrawing substituents (chloro and nitro groups) on the benzoyl moiety .

Eigenschaften

IUPAC Name |

(4-chloro-3-nitrophenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-10-3-2-9(8-11(10)16(18)19)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEDOZFMJQGDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane typically involves the acylation of 1,4-diazepane with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Substituted diazepane derivatives.

Reduction: 1-(4-Chloro-3-aminobenzoyl)-1,4-diazepane.

Oxidation: Various oxidized derivatives of the diazepane ring.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound can also act as an acylating agent, modifying proteins and enzymes, thereby affecting their function. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane

- Structural Features : A 1,4-diazepane ring substituted with a diphenylmethyl group bearing a para-chloro substituent.

- Synthesis: Prepared via reaction of chlorodiphenylmethane with isopropylamine, followed by alumina column chromatography purification (chloroform/methanol, 95:5) .

- Key Differences : Lacks the nitro group and benzoyl linkage present in the target compound, which may reduce electron-withdrawing effects and alter receptor interactions.

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Structural Features : A pyrazole ring linked to the diazepane core, with a meta-chlorophenyl substituent.

- Key Differences : The pyrazole heterocycle introduces distinct hydrogen-bonding capabilities compared to the benzoyl group in the target compound.

1-(2,4-Dichlorophenyl)-1,4-diazepane

- Structural Features : Diazepane ring substituted with a dichlorophenyl group.

- Synthesis: Synthesized via reaction of 1-bromo-2,4-dichlorobenzene with isopropylamine, yielding 38% after normal-phase chromatography .

- Key Differences : The absence of a nitro group and the presence of two chloro substituents may enhance lipophilicity but reduce electronic polarization compared to the target compound.

1-(3-Cyanophenyl)-1,4-diazepane

- Structural Features: A cyano group at the meta position of the phenyl ring attached to diazepane.

- Synthesis : Prepared via methods described in patent WO2018089493, highlighting scalability for pharmaceutical applications .

- Key Differences: The cyano group’s strong electron-withdrawing nature mimics the nitro group in the target compound but lacks the steric bulk of the benzoyl moiety.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

- Example Compounds : 1-(Pyridin-3-yl)-1,4-diazepane (NS3531) and derivatives (e.g., NS3573, NS3570).

- Activity : These compounds bind to nAChRs, with the diazepane ring interacting with the principal subunit and substituents (e.g., pyridine) engaging the complementary subunit. NS3531 shows efficacy in radioligand competition assays .

- Comparison : The target compound’s benzoyl group may sterically hinder interactions with nAChRs compared to pyridine-based analogues.

Dopamine D3 Receptor Ligands

- Example Compounds: 5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide.

- Activity : Exhibits binding affinity for D3 receptors (LC/MS: m/z 459 [M+H+]) and demonstrates the impact of substituent electronics on receptor selectivity .

- Comparison : The nitro group in the target compound could enhance hydrogen-bonding interactions with D3 receptors, though this remains speculative without direct data.

Physicochemical and Functional Group Comparisons

| Compound Name | Key Functional Groups | Electronic Effects | Potential Biological Implications |

|---|---|---|---|

| 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane | Benzoyl, Cl, NO2 | Strong electron-withdrawing (NO2) | Enhanced hydrogen bonding, possible CNS activity |

| 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane | Diphenylmethyl, Cl | Moderate electron-withdrawing (Cl) | Lipophilic, potential for CNS penetration |

| 1-(3-Cyanophenyl)-1,4-diazepane | Phenyl, CN | Strong electron-withdrawing (CN) | High receptor selectivity (e.g., D3) |

| 1-(Pyridin-3-yl)-1,4-diazepane | Pyridine | Electron-deficient aromatic ring | nAChR agonism/modulation |

Biologische Aktivität

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and biological evaluations, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a diazepane ring substituted with a 4-chloro-3-nitrobenzoyl moiety. The synthesis typically involves standard organic reactions such as acylation of diazepane derivatives with 4-chloro-3-nitrobenzoic acid or its derivatives.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of diazepane derivatives against various bacterial strains. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitory assays have shown that certain diazepane derivatives can significantly inhibit AChE activity, which is crucial for treating conditions like Alzheimer's disease. Additionally, these compounds displayed strong urease inhibition, indicating potential applications in managing urinary tract infections .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various diazepane derivatives:

- Antimicrobial Evaluation : A study synthesized several diazepane-linked piperidine derivatives and evaluated their antimicrobial activity through in vitro assays. The results indicated that specific modifications to the diazepane structure enhanced antibacterial potency .

- Molecular Docking Studies : Computational studies using molecular docking techniques have elucidated the interactions between this compound and target enzymes. These studies suggest that the compound binds effectively to active sites, potentially leading to significant inhibitory effects on enzyme activity .

- Toxicological Assessments : Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary tests indicate that certain derivatives exhibit low toxicity in mammalian models, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters, including stoichiometry, temperature, and catalyst selection. For example, substituting reagents (e.g., replacing piperazine with diazepane derivatives) can improve yields, as demonstrated in analogous syntheses yielding 41% under modified conditions . Purification techniques such as column chromatography or crystallization should be tailored to the compound’s polarity, leveraging separation technologies like membrane filtration (RDF2050104) .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. Complementary methods like Fourier-Transform Infrared (FTIR) spectroscopy can validate functional groups (e.g., nitro and benzoyl moieties). Advanced chromatographic techniques (HPLC/UPLC) ensure purity >95%, with retention time comparisons against known standards .

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility profiling in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under thermal, photolytic, and hydrolytic conditions (e.g., 25°C–60°C, pH 1–13) should employ kinetic modeling to determine degradation pathways. Data from these experiments can be integrated into predictive software for long-term stability forecasts .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) enable exploration of transition states and intermediates . Machine learning models trained on experimental datasets (e.g., reaction yields, solvent effects) can predict optimal conditions for regioselective functionalization. Platforms like COMSOL Multiphysics integrate AI to simulate reaction dynamics and optimize parameters .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Meta-analyses using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization are critical. Advanced statistical tools (e.g., multivariate regression, Bayesian inference) can identify confounding variables. Cross-validation with in silico docking studies (e.g., AutoDock Vina) clarifies target binding affinities .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., receptors, enzymes)?

- Methodological Answer : Factorial designs (e.g., 2^k designs) allow simultaneous testing of variables like pH, temperature, and cofactor concentrations . Orthogonal arrays (e.g., Taguchi methods) minimize experimental runs while maximizing data resolution. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide thermodynamic data (ΔG, ΔH) for binding studies, validated via molecular dynamics simulations .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacological properties?

- Methodological Answer : Generative adversarial networks (GANs) and variational autoencoders (VAEs) design novel derivatives by learning from structural databases (e.g., PubChem, ChEMBL). High-throughput virtual screening (HTVS) prioritizes candidates with favorable ADMET profiles. Automated synthesis workflows (e.g., flow chemistry) coupled with real-time analytics (e.g., inline IR) enable rapid iteration .

Data Management and Reproducibility

Q. What frameworks ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer : Implement electronic lab notebooks (ELNs) with blockchain-based timestamping to prevent data tampering. Version-controlled databases (e.g., GitLab) store raw spectra and chromatograms. Collaborative platforms (e.g., Benchling) standardize protocols across labs. Rigorous encryption and access controls (e.g., role-based permissions) protect sensitive data .

Q. How should researchers handle conflicting spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Employ tandem mass spectrometry (MS/MS) to characterize byproducts and trace impurities. Comparative analysis with computational fragmentation tools (e.g., CFM-ID) identifies structural anomalies. Contradictions in NMR data may require 2D techniques (e.g., COSY, HSQC) or alternative solvent systems to resolve signal overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.